2-Bromo-3-nitroaniline hydrochloride
Description
The exact mass of the compound 2-Bromo-3-nitroaniline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-3-nitroaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-nitroaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAVSLIPTZMOMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Bromo-3-Nitroaniline vs. Hydrochloride Salt
This is an in-depth technical guide comparing 2-Bromo-3-nitroaniline and its Hydrochloride (HCl) salt . This document is structured for researchers and drug development professionals, focusing on the critical physicochemical differences, stability profiles, and synthetic implications of these two forms.
CAS: 35757-20-1 (Free Base) | Molecular Formula: C₆H₅BrN₂O₂
Executive Summary
The distinction between 2-bromo-3-nitroaniline (Free Base) and its Hydrochloride Salt (HCl) is governed by the compound's extremely low basicity (
-
The Free Base is the thermodynamically stable form under ambient conditions. It is a lipophilic, yellow-to-brown solid used as a nucleophile in cross-coupling reactions.
-
The HCl Salt is a kinetic species. It is chemically labile, prone to rapid hydrolysis in moisture, and typically exists only in anhydrous acidic environments or solid-state matrices. It is rarely used as a storage form but is critical as a transient intermediate during purification to remove non-basic impurities.
Physicochemical Profiling
The following table contrasts the core properties. Note the critical
| Property | 2-Bromo-3-nitroaniline (Free Base) | 2-Bromo-3-nitroaniline HCl (Salt) |
| Appearance | Yellow to Light Brown Crystalline Solid | Off-white to Pale Yellow Powder (Hygroscopic) |
| Molecular Weight | 217.02 g/mol | 253.48 g/mol |
| Solubility (Water) | Insoluble (< 0.4 g/L) | Unstable (Hydrolyzes to Free Base) |
| Solubility (Organic) | Soluble (DMSO, EtOH, DCM, EtOAc) | Low (Soluble in MeOH/EtOH) |
| Basicity ( | 0.40 ± 0.10 (Conjugate Acid) | N/A (Already Protonated) |
| Melting Point | 134–138 °C | > 180 °C (Decomposes/Dissociates) |
| Electronic State | Neutral, conjugated chromophore | Cationic, disrupted conjugation (Hypsochromic shift) |
Electronic Structure & Basicity Analysis
The extremely low
-
Inductive/Resonance Withdrawal (-I, -M): The nitro group at the meta position (relative to amine) exerts a strong inductive pull, reducing electron density on the nitrogen lone pair.
-
Steric/Inductive Ortho-Effect: The bromine atom at the ortho position exerts a negative inductive effect (-I) and steric bulk that may twist the amino group out of planarity with the benzene ring, reducing the resonance stabilization of the cation but also making the lone pair less available for protonation due to electronic repulsion.
Stability & Hydrolysis Dynamics
Because the
Diagram 1: Hydrolysis Equilibrium
The following diagram illustrates why the HCl salt is unstable in aqueous media.
Figure 1: Hydrolysis equilibrium. Due to the low pKa (0.40), the salt instantly releases the proton to water, precipitating the free base unless the solution is highly acidic (pH < 0).
Synthetic Applications & Interconversion
When to Use Which Form?
-
Use Free Base: For almost all synthetic applications, including Buchwald-Hartwig aminations, diazotization (Sandmeyer reaction), or nucleophilic aromatic substitutions. The free base allows the lone pair to participate in the reaction.
-
Use HCl Salt: Exclusively for purification . If the crude free base is contaminated with non-basic impurities (e.g., nitrobenzene derivatives lacking an amine), dissolving the mixture in anhydrous ether/HCl precipitates the aniline salt, leaving neutral impurities in solution.
Protocol: Salt Formation & Regeneration
Objective: Purify crude 2-bromo-3-nitroaniline via its HCl salt.
Step 1: Salt Formation (Anhydrous)
-
Dissolve crude 2-bromo-3-nitroaniline (1.0 eq) in anhydrous diethyl ether or ethyl acetate (5 vol).
-
Cool to 0–5 °C.
-
Slowly add 4M HCl in dioxane (1.2 eq) dropwise. Do not use aqueous HCl.
-
A pale precipitate (Salt) will form immediately.
-
Filter under nitrogen atmosphere (hygroscopic). Wash with cold ether.
Step 2: Regeneration of Free Base
-
Suspend the solid salt in water (10 vol).
-
Adjust pH to ~8–9 using saturated NaHCO₃ solution. Note: Even water alone will cause partial dissociation, but base ensures complete recovery.
-
Extract the yellow solid into Ethyl Acetate.
-
Dry over MgSO₄ and concentrate to yield purified Free Base.
Diagram 2: Synthetic Workflow
Figure 2: Purification workflow utilizing the reversible formation of the HCl salt to remove neutral organic impurities.
Safety & Handling
-
Toxicity: Both forms are likely toxic if inhaled or absorbed through the skin. Nitroanilines are known methemoglobinemia inducers.
-
Corrosivity: The HCl salt is corrosive to metals and tissue due to the potential release of HCl gas upon contact with moisture.
-
Storage:
-
Free Base:[2] Store in amber vials (light sensitive) at RT.
-
Salt: Store in a desiccator at -20 °C. Exposure to humid air will degrade the salt back to the free base and release corrosive acid fumes.
-
References
-
ChemicalBook. (2025). 2-Bromo-3-nitroaniline Properties and CAS 35757-20-1.[2] Retrieved from
-
PubChem. (2025). 2-Bromo-3-nitroaniline Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[3][4] Spectroscopic Profile and Synthesis of Nitroaniline Derivatives. Retrieved from [2][5]
- Lamm, B., & Liedholm, B. (1967). Nucleophilic Aromatic Substitution of Nitroanilines. Acta Chemica Scandinavica, 21, 2679-2688. (Cited for synthetic routes and reactivity context).
Sources
Methodological & Application
Application Note: Solvent Systems for the Recrystallization of 2-Bromo-3-nitroaniline and its Salts
Abstract
This document provides a comprehensive technical guide for the selection of appropriate solvent systems and detailed protocols for the purification of 2-bromo-3-nitroaniline and its corresponding salts via recrystallization. As a key intermediate in the synthesis of pharmaceuticals and specialized dyes, achieving high purity of this compound is critical. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the principles behind solvent selection, step-by-step experimental procedures, and troubleshooting strategies to overcome common challenges such as low yield and product "oiling out."
Introduction: The Imperative for Purity
2-Bromo-3-nitroaniline is a substituted aromatic amine whose utility as a synthetic precursor is dictated by its purity. The presence of isomeric impurities, unreacted starting materials, or byproducts from its synthesis can lead to undesirable side reactions, low yields in subsequent steps, and compromised biological activity in final target molecules.
Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1][2] The method leverages differences in solubility between the target compound and impurities at varying temperatures. The selection of an appropriate solvent is the most critical parameter for a successful recrystallization, requiring a solvent that dissolves the compound sparingly at room temperature but completely at its boiling point.[2][3] This guide elucidates the process for both the neutral (free base) form of 2-bromo-3-nitroaniline and its more polar salt derivatives.
Scientific Principles: Causality in Solvent Selection
The molecular structure of 2-bromo-3-nitroaniline—featuring a polar amine (-NH2) group, a highly polar nitro (-NO2) group, and a nonpolar brominated aromatic ring—presents a unique challenge for solvent selection. The principle of "like dissolves like" is a foundational starting point.[3]
-
For 2-Bromo-3-nitroaniline (Free Base): The molecule possesses both hydrogen-bond donating (amine) and accepting (nitro, amine) capabilities, suggesting solubility in polar protic solvents like alcohols. However, the bulky bromine atom and the benzene ring contribute significant nonpolar character. Therefore, solvents of intermediate polarity are often ideal.
-
For 2-Bromo-3-nitroaniline Salts (e.g., Hydrochloride): Protonation of the basic amine group to form a salt (e.g., -NH3+Cl-) dramatically increases the compound's polarity. The ionic nature of the salt dictates that highly polar solvents, particularly those capable of solvating ions effectively, will be required. Nonpolar solvents are generally unsuitable for recrystallizing salts.
The ideal solvent should not only exhibit the desired solubility profile but also be chemically inert towards the compound and have a boiling point below the compound's melting point to prevent it from melting in the hot solvent, a phenomenon known as "oiling out."[4]
Workflow for Solvent Selection
The following diagram outlines a systematic approach to identifying a suitable recrystallization solvent.
Caption: Systematic workflow for selecting a recrystallization solvent.
Recommended Solvent Systems
Based on the structural properties of 2-bromo-3-nitroaniline and its salts, the following solvents are recommended for screening. The choice will depend on whether the free base or a salt is being purified.
| Solvent System | Boiling Point (°C) | Polarity | Recommended For | Rationale & Comments |
| Ethanol (95%) | 78 | Polar Protic | Free Base | Good starting point. Balances polarity to dissolve the compound when hot, but solubility often decreases significantly upon cooling.[3] |
| Methanol | 65 | Polar Protic | Free Base, Salts | More polar than ethanol. May be too effective a solvent for the free base, leading to lower yields, but a good candidate for salts. |
| Isopropanol | 82 | Polar Protic | Free Base | Less polar than ethanol. May show a better yield profile if the compound is too soluble in ethanol. |
| Ethanol/Water | 78-100 | Polar Protic | Free Base | Excellent mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added as an "anti-solvent" to induce crystallization upon cooling.[3][5] |
| Methanol/Water | 65-100 | Polar Protic | Salts | A potential system for salts. The salt is dissolved in a minimum of hot methanol, followed by the careful addition of water. |
| Water (acidified) | ~100 | Very Polar | Salts | For hydrochloride salts, using water with a small amount of HCl can suppress hydrolysis and decrease solubility at room temperature (common ion effect). |
| Toluene | 111 | Nonpolar | Free Base (as anti-solvent) | Unlikely to be a good single solvent, but could be used as the nonpolar component in a mixed system with a more polar solvent like acetone. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. 2-Bromo-3-nitroaniline is toxic if swallowed.[6]
Protocol 1: Recrystallization of 2-Bromo-3-nitroaniline (Free Base) from Ethanol
This protocol describes a standard single-solvent recrystallization.
Methodology:
-
Dissolution: Place the crude 2-bromo-3-nitroaniline (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 10-15 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil. Add more ethanol in small portions (1-2 mL at a time) until the solid has completely dissolved. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing the yield, as some product will always remain in the mother liquor upon cooling.[7]
-
Decoloration (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute weight). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal. Causality Note: Pre-heating the apparatus prevents premature crystallization of the product on the funnel.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol (2-3 mL) to rinse away any remaining soluble impurities. Causality Note: The solvent must be ice-cold to minimize redissolving the purified crystals.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the melting point.
-
Validation: Determine the melting point of the recrystallized product. A sharp melting range close to the literature value indicates high purity.
Protocol 2: Recrystallization of 2-Bromo-3-nitroaniline (Free Base) using Ethanol/Water
This protocol is ideal when the compound is too soluble in a single "good" solvent like ethanol.
Caption: Principle of mixed-solvent recrystallization.
Methodology:
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude 2-bromo-3-nitroaniline (1.0 g) in the minimum amount of boiling ethanol, following steps 1-2 of Protocol 1.
-
Anti-Solvent Addition: While keeping the ethanol solution at a boil, add hot deionized water dropwise with swirling. Continue adding water until the solution becomes slightly and persistently cloudy (turbid). This indicates the saturation point has been reached.[3]
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is saturated but not supersaturated at the boiling point.
-
Crystallization & Isolation: Follow steps 5 through 10 from Protocol 1. For the washing step (Step 8), use an ice-cold mixture of ethanol and water with the same approximate ratio as the final recrystallization mixture.
Protocol 3: Recrystallization of 2-Bromo-3-nitroaniline Hydrochloride Salt
This protocol is designed for the highly polar salt form of the compound.
Methodology:
-
Solvent Preparation: Prepare an acidified water solvent by adding 2-3 drops of concentrated hydrochloric acid to 50 mL of deionized water.
-
Dissolution: Place the crude 2-bromo-3-nitroaniline HCl salt (1.0 g) in a 50 mL Erlenmeyer flask. Add approximately 15-20 mL of the acidified water.
-
Heating: Heat the mixture to boiling while stirring. Add more hot acidified water in small portions until the salt completely dissolves. Causality Note: The presence of a common ion (Cl-) from the HCl reduces the solubility of the salt, especially at lower temperatures, leading to a better recovery.
-
Crystallization & Isolation: Follow steps 5 through 10 from Protocol 1. For the washing step (Step 8), use a small amount of ice-cold acidified water. Drying may take longer due to the lower volatility of water. A vacuum oven is recommended.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid) | 1. Solvent boiling point is higher than the product's melting point. 2. Solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution to dissolve the oil, add more of the "good" solvent to lower the saturation temperature, and cool again slowly.[8] 2. Choose a solvent with a lower boiling point. |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[3][8] 2. Gently boil off some of the solvent to increase the concentration and allow the solution to cool again.[8] |
| Low Recovery Yield | 1. Too much solvent was used during dissolution. 2. Premature crystallization during hot filtration. 3. Excessive washing with cold solvent. 4. The compound has significant solubility even in the cold solvent. | 1. In future attempts, use less solvent. For the current batch, try to recover a second crop of crystals by evaporating some solvent from the mother liquor and re-cooling.[8] 2. Ensure filtration apparatus is pre-heated. 3. Use only the minimum amount of ice-cold solvent for washing. |
| Crystals are Colored | 1. Colored impurities are present that are not removed by a single recrystallization. | 1. Use activated charcoal during the dissolution step (Protocol 1, Step 3). 2. A second recrystallization may be necessary. |
References
- Benchchem. (2025). Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
- Benchchem. (2025). Technical Support Center: Large-Scale Synthesis of 2,6-Dibromo-4-nitroaniline. Benchchem.
- Benchchem. (2025).
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
- Benchchem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
- University of Rochester, Department of Chemistry.
- Cram.com. (N.d.).
-
PubChem. (n.d.). 2-Bromo-3-nitroaniline. National Institutes of Health. [Link]
- Unknown. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for the Recrystallization of 2-bromo-N-phenethylbenzenesulfonamide. Benchchem.
- Benchchem. (2025). recrystallization techniques for purifying 6-Bromo-2,3,4-trifluoroaniline. Benchchem.
- Benchchem. (2025).
Sources
- 1. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 14577494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-nitroaniline and its Salts
Introduction and Strategic Overview
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] The amination of 2-bromo-3-nitroaniline presents a unique set of challenges due to the electronic and steric properties of the substrate. The presence of a nitro group renders the aryl bromide electron-deficient, which can influence the rates of the catalytic cycle. Furthermore, the substrate contains a primary aniline group, which could potentially undergo self-coupling or act as a ligand for the palladium catalyst, leading to catalyst deactivation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 2-bromo-3-nitroaniline and its salts. It delves into the mechanistic intricacies, offers strategic guidance on catalyst and reagent selection, and provides detailed experimental protocols for the successful execution of this transformation with a variety of amine coupling partners.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps in the cycle are:
-
Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, 2-bromo-3-nitroaniline, to form a Pd(II) complex.[1]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
A potential side reaction is β-hydride elimination from the palladium-amido complex, which leads to the formation of a hydrodehalogenated arene and an imine.[1]
Strategic Selection of Reaction Components
The success of the Buchwald-Hartwig amination of 2-bromo-3-nitroaniline hinges on the judicious selection of the catalyst system (palladium precursor and ligand), base, and solvent.
Catalyst System: Palladium Precursor and Ligand
The choice of the phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient and sterically hindered substrates like 2-bromo-3-nitroaniline, bulky and electron-rich biarylphosphine ligands are generally preferred.
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for amination of aryl chlorides and tosylates.[3] A versatile ligand for a broad range of substrates. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Excellent for the monoarylation of primary amines.[2] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often a superior ligand for the coupling of secondary amines.[2] |
| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A bidentate ligand that has shown success in large-scale aminations with weak bases.[5] |
Modern, well-defined palladium precatalysts, such as the G3 or G4 palladacycles, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they tend to form the active LPd(0) catalyst more cleanly and efficiently.
Base Selection
The choice of base is particularly crucial when dealing with substrates containing sensitive functional groups like the nitro group. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can be incompatible with nitroarenes.[6] Therefore, weaker inorganic bases are often a better choice.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| NaOtBu | ~19 | High reactivity, often allowing for lower catalyst loadings and shorter reaction times. | Can be incompatible with base-sensitive functional groups like esters and nitro groups.[6] |
| LHMDS | ~26 | Can be used for substrates with protic functional groups. | Air-sensitive solid. |
| Cs₂CO₃ | ~10.3 | Excellent functional group tolerance. | Can be expensive and may lead to heterogeneous reaction mixtures. |
| K₃PO₄ | ~12.3 | Good functional group tolerance and economically attractive. | Can sometimes require higher catalyst loadings and longer reaction times.[6] |
For 2-bromo-3-nitroaniline, K₃PO₄ or Cs₂CO₃ are recommended as starting points to avoid potential side reactions associated with strong bases.
Solvent Selection
The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Anhydrous, degassed solvents are essential for reproducible results.
| Solvent | Boiling Point (°C) | Properties |
| Toluene | 111 | A common and effective solvent for Buchwald-Hartwig reactions. |
| 1,4-Dioxane | 101 | Another widely used solvent with good solvating properties for a range of substrates. |
| Tetrahydrofuran (THF) | 66 | A lower-boiling solvent that can be useful for reactions at moderate temperatures. |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents. Glassware should be oven-dried before use.
Protocol 1: General Procedure for the Amination of 2-Bromo-3-nitroaniline with a Primary or Secondary Amine using XPhos Pd G3
This protocol is a general starting point for the coupling of various primary and secondary amines with 2-bromo-3-nitroaniline.
Materials:
-
2-Bromo-3-nitroaniline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure:
-
In a glovebox, to an oven-dried reaction vial, add 2-bromo-3-nitroaniline, XPhos Pd G3, and K₃PO₄.
-
Seal the vial with a PTFE-lined cap.
-
Remove the vial from the glovebox and add the anhydrous, degassed toluene via syringe.
-
Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-amino-3-nitroaniline.
Protocol 2: Microwave-Assisted Amination of 2-Bromo-3-nitroaniline with an Aniline Derivative
Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[7]
Materials:
-
2-Bromo-3-nitroaniline (0.5 mmol, 1.0 equiv)
-
Aniline derivative (0.6 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.05 mmol, 10 mol%)
-
XPhos (0.05 mmol, 10 mol%)
-
Potassium tert-butoxide (KOtBu, 1.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (3 mL)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial, add Pd(OAc)₂, XPhos, and KOtBu.
-
Seal the vial and purge with argon for 5 minutes.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the aniline derivative and 2-bromo-3-nitroaniline.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After cooling, work up the reaction as described in Protocol 1.
Protocol 3: Synthesis of 2,3-Diaminonitrobenzene using an Ammonia Surrogate
For the synthesis of the parent 2,3-diaminonitrobenzene, an ammonia surrogate such as benzophenone imine can be used, followed by hydrolysis.[5][8]
Materials:
-
2-Bromo-3-nitroaniline (1.0 mmol, 1.0 equiv)
-
Benzophenone imine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
2M Hydrochloric acid
Procedure:
Part A: Buchwald-Hartwig Amination
-
In a glovebox, to an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add 2-bromo-3-nitroaniline and the anhydrous, degassed 1,4-dioxane.
-
Add benzophenone imine.
-
Heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
Part B: Hydrolysis
-
To the reaction mixture, add 2M hydrochloric acid (10 mL) and stir vigorously at room temperature for 1-2 hours.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,3-diaminonitrobenzene.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst (e.g., XPhos Pd G3) or ensure proper activation of the Pd(II) source. |
| Inappropriate ligand | Screen different ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines). | |
| Incorrect base | For this substrate, weaker bases like K₃PO₄ or Cs₂CO₃ are recommended. If using a strong base, consider potential substrate degradation. | |
| Formation of Side Products | Hydrodehalogenation (loss of bromine) | This can occur via β-hydride elimination. Ensure an inert atmosphere and use a well-chosen ligand. |
| Self-coupling of the aniline | This may be more prevalent at higher temperatures. Consider lowering the reaction temperature and optimizing the catalyst loading. |
Conclusion
The Buchwald-Hartwig amination of 2-bromo-3-nitroaniline is a challenging yet feasible transformation. Success relies on a careful consideration of the substrate's electronic and functional group properties. The use of bulky, electron-rich biarylphosphine ligands in combination with moderately basic conditions is key to achieving high yields and minimizing side reactions. The protocols provided herein offer robust starting points for the synthesis of a variety of N-substituted 2-amino-3-nitroaniline derivatives, which are valuable building blocks in medicinal chemistry and materials science.
References
- [This result is not directly cited in the response]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). XPhos. [Link]
- [This result is not directly cited in the response]
-
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2020). Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. Journal of the American Chemical Society, 142(47), 20030–20039. [Link]
- [This result is not directly cited in the response]
-
Black, A., & Campbell, A. D. (2025, August 27). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development. [Link]
- [This result is not directly cited in the response]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
- [This result is not directly cited in the response]
- [This result is not directly cited in the response]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. XPhos - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Bromo-3-nitroaniline Diazotization
Welcome to the technical support center for the diazotization of 2-Bromo-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The presence of both a bromine atom and a nitro group on the aniline ring introduces unique electronic and steric factors that can significantly impact the efficiency of the diazotization reaction. This resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these complexities and optimize your reaction yields.
I. Understanding the Challenges: Why 2-Bromo-3-nitroaniline is a Difficult Substrate
The diazotization of anilines is a cornerstone of synthetic organic chemistry, yet not all anilines are created equal. The reactivity of the amino group in 2-Bromo-3-nitroaniline is substantially diminished by the electron-withdrawing effects of the adjacent nitro and bromo substituents. This reduced nucleophilicity of the amine makes the initial nitrosation step, the rate-determining step of the reaction, more challenging compared to electron-rich anilines.[]
Furthermore, the resulting diazonium salt, 2-bromo-3-nitrobenzenediazonium, possesses inherent instability. While aromatic diazonium salts are generally more stable than their aliphatic counterparts due to resonance stabilization, the presence of strong electron-withdrawing groups can influence this stability.[2] These salts are thermally labile and prone to decomposition, especially at temperatures above the optimal 0-5 °C range.[3][4] This decomposition often leads to the formation of unwanted phenolic byproducts and the evolution of nitrogen gas, directly impacting the yield of the desired product.[3]
II. Troubleshooting Guide for Low Yields
Low yields in the diazotization of 2-Bromo-3-nitroaniline can often be traced back to a few key experimental parameters. This section provides a structured approach to identifying and resolving these common issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficient Acidity: The weakly basic nature of 2-Bromo-3-nitroaniline requires strongly acidic conditions to facilitate the formation of the reactive nitrosonium ion (NO+) from sodium nitrite.[3] 2. Incomplete Dissolution of the Amine: The starting material may not be fully dissolved in the acidic medium, leading to a heterogeneous reaction mixture and incomplete reaction. | 1. Increase Acid Concentration: Employ a higher concentration of a strong mineral acid such as sulfuric acid or hydrochloric acid. For particularly challenging substrates, "nitrosylsulfuric acid" (prepared from sodium nitrite and concentrated sulfuric acid) can be a more potent diazotizing agent. 2. Ensure Complete Dissolution: Gently warm the mixture of the amine and acid to ensure complete dissolution before cooling to 0-5 °C for the addition of the nitrite solution. The use of a co-solvent like glacial acetic acid may also improve solubility.[5] |
| Reaction Mixture Turns Dark Brown/Black or Oily | 1. Decomposition of the Diazonium Salt: The temperature of the reaction has likely exceeded the critical 0-5 °C range, leading to the thermal decomposition of the diazonium salt.[3] 2. Azo Coupling Side Reaction: The newly formed diazonium salt can couple with unreacted 2-Bromo-3-nitroaniline, forming a colored azo compound. This is more prevalent in insufficiently acidic conditions.[6] | 1. Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to control the exothermic nature of the reaction.[4] 2. Increase Acidity: A higher acid concentration will ensure that the starting amine is fully protonated, preventing it from acting as a nucleophile in an azo coupling reaction.[6] |
| Precipitation of a Solid During Nitrite Addition | 1. Insolubility of the Diazonium Salt: The 2-bromo-3-nitrobenzenediazonium salt itself may have limited solubility in the reaction medium. 2. Precipitation of Unreacted Amine Salt: If the initial dissolution was incomplete, the amine salt may precipitate upon cooling. | 1. Maintain Vigorous Stirring: Ensure the reaction mixture is well-stirred to keep any precipitated diazonium salt suspended and available for the subsequent reaction. In many cases, this precipitate can be used directly in the next step. 2. Confirm Complete Initial Dissolution: Before cooling, ensure all the 2-Bromo-3-nitroaniline has dissolved in the acid. |
| Foaming or Excessive Gas Evolution | 1. Decomposition of the Diazonium Salt: The evolution of nitrogen gas (N₂) is a clear indicator of diazonium salt decomposition.[7] 2. Reaction with Excess Nitrous Acid: If a significant excess of sodium nitrite is used, the resulting nitrous acid can be unstable and decompose, releasing nitrogen oxides. | 1. Immediate Temperature Reduction: If foaming is observed, immediately check and lower the reaction temperature. 2. Stoichiometric Control of Nitrite: Use a stoichiometric amount or only a slight excess of sodium nitrite. The presence of excess nitrous acid can be tested with starch-iodide paper (a positive test turns the paper blue-black) and can be quenched by the addition of a small amount of urea or sulfamic acid.[4][6] |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 2-Bromo-3-nitroaniline, and why is it so critical?
A1: The optimal temperature for this reaction is between 0-5 °C.[3] This low temperature is crucial for the stability of the 2-bromo-3-nitrobenzenediazonium salt.[4] Above this temperature range, the diazonium salt is prone to rapid thermal decomposition, leading to the formation of 2-bromo-3-nitrophenol and the liberation of nitrogen gas, which significantly lowers the yield of the desired product.[3][7]
Q2: Which acid should I use for the diazotization of this specific aniline, and in what concentration?
A2: Due to the decreased basicity of 2-Bromo-3-nitroaniline, a strong mineral acid like sulfuric acid or hydrochloric acid is recommended.[8] A sufficiently high acid concentration is necessary to ensure the complete protonation of the amine and to facilitate the formation of the active nitrosating agent.[3] For particularly stubborn reactions, preparing nitrosylsulfuric acid by dissolving sodium nitrite in cold, concentrated sulfuric acid can provide a more potent diazotizing medium.
Q3: How can I be certain that the diazotization reaction is complete?
A3: A common and effective method to monitor the completion of the reaction is to test for the presence of a slight excess of nitrous acid.[6] This is done by taking a drop of the reaction mixture and spotting it onto starch-iodide paper. The appearance of a blue-black color indicates that there is excess nitrous acid, which in turn suggests that all of the 2-Bromo-3-nitroaniline has been consumed.[4]
Q4: My diazonium salt solution is not clear. Is this a problem?
A4: A perfectly clear solution is ideal but not always achievable. A slight turbidity or the presence of a fine precipitate may not necessarily be detrimental to the subsequent reaction, provided the mixture is well-stirred. This could be due to the limited solubility of the diazonium salt itself. However, a significant amount of precipitate, especially if it is dark and oily, is indicative of decomposition or side reactions and should be addressed by re-evaluating the reaction conditions, particularly temperature and acidity.
Q5: Is it safe to isolate the 2-bromo-3-nitrobenzenediazonium salt?
A5: It is strongly advised not to isolate diazonium salts in their solid form unless absolutely necessary and with extreme caution, as they can be explosive when dry.[9][10] They are high-energy compounds and can be sensitive to heat, friction, and shock.[4] For most synthetic applications, the diazonium salt is generated in situ and used immediately in the subsequent reaction step without isolation.[11] If isolation is unavoidable, it should only be done on a very small scale (less than 0.75 mmol), and the product should be handled with non-metallic spatulas.[4]
IV. Experimental Protocols & Visualizations
Standard Protocol for the Diazotization of 2-Bromo-3-nitroaniline
This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and subsequent reaction.
-
Dissolution of the Amine: In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-Bromo-3-nitroaniline in a sufficient volume of concentrated sulfuric acid (or hydrochloric acid). Gentle warming may be necessary to achieve complete dissolution.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is crucial that the solution is thoroughly chilled before proceeding.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 1.0-1.1 equivalents of sodium nitrite in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred solution of the amine. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. The rate of addition should be slow enough to prevent a significant rise in temperature.
-
Monitoring and Completion: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes. Test for the completion of the reaction using starch-iodide paper.[6]
-
Use in Subsequent Reaction: The resulting solution of 2-bromo-3-nitrobenzenediazonium salt is now ready to be used immediately in the next step of your synthesis.
Visualizing the Diazotization Workflow
Caption: A typical experimental workflow for the diazotization of 2-Bromo-3-nitroaniline.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low yields in the diazotization reaction.
V. References
-
Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development - ACS Publications.
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings.
-
Exploring Flow Procedures for Diazonium Formation. PMC.
-
Optimizing reagent concentrations for aniline diazotization. Benchchem.
-
Reactions of Arylamines. Chemistry LibreTexts.
-
Diazonium Salts. CAMEO Chemicals - NOAA.
-
Diazonium Salts. Unknown Source.
-
Optimization of the reaction conditions for diazotization-azidation of aniline. ResearchGate.
-
Some reported reagents and methods for the diazotization-iodination of 2-nitro aniline 1k. ResearchGate.
-
Why are diazonium salts not stored, and what is the reason behind their instability?. Quora. [Link]
-
Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. [Link]
-
Process for the diazotisation of amines. European Patent Office. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Reactive Chemical Hazards of Diazonium Salts. ACS Publications. [Link]
-
Reactions involving arenediazonium salts. Lumen Learning. [Link]
-
DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters - ACS Publications. [Link]
-
Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
Sources
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 8. Diazotisation [organic-chemistry.org]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lkouniv.ac.in [lkouniv.ac.in]
Technical Support Center: 2-Bromo-3-nitroaniline Salt Formation
A Guide to Controlling Exothermic Reactions for Researchers and Development Scientists
Welcome to the technical support center for handling 2-Bromo-3-nitroaniline. The salt formation of substituted nitroanilines is a common step in many synthetic pathways, but it is frequently accompanied by a significant exothermic event. This guide is designed to provide you, the research and development professional, with the expertise and practical troubleshooting strategies needed to safely and effectively control these exotherms, ensuring the integrity of your product and the safety of your process.
An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases with temperature, generating heat faster than it can be removed.[1][2][3] This can result in solvent boiling, excessive pressure buildup, and even decomposition of the nitro-containing starting material, which can be violent.[4][5] By understanding the underlying principles and implementing robust control strategies, these risks can be effectively mitigated.
Frequently Asked Questions (FAQs)
Q1: What causes the strong exotherm during the salt formation of 2-Bromo-3-nitroaniline?
The primary cause is the acid-base neutralization reaction between the weakly basic amino group (-NH₂) of the aniline and the acid (e.g., HCl, H₂SO₄). This is a fundamentally exothermic process. The substituents on the aromatic ring—the electron-withdrawing nitro group (-NO₂) and the bromine atom—decrease the basicity of the amine compared to aniline itself.[6] However, the reaction is still potent enough to release a significant amount of thermal energy upon the formation of the anilinium salt.
Q2: What are the primary risks of an uncontrolled exotherm in this specific reaction?
The risks extend beyond simple temperature control and can severely impact safety and product quality:
-
Thermal Runaway: The most critical risk. If the rate of heat generation from the neutralization reaction exceeds the system's ability to dissipate it, the temperature can rise uncontrollably.[1][2]
-
Product Decomposition: Nitroaromatic compounds can decompose violently at elevated temperatures. This decomposition is itself highly exothermic and can release toxic gases like nitrogen oxides (NOx).[5][7][8]
-
Impurity Formation: High temperatures can promote side reactions, leading to the formation of colored impurities and reducing the purity and yield of the desired salt.
-
Pressure Buildup: If the temperature exceeds the boiling point of the solvent, rapid vaporization can cause a dangerous increase in pressure within a closed or poorly vented system.
Q3: Which experimental parameters have the greatest influence on controlling the exotherm?
Several factors are critical and must be carefully managed:
-
Rate of Acid Addition: This is the most direct control parameter. A slow, controlled addition rate ensures that heat is generated at a pace that allows for effective removal by the cooling system.
-
Concentration of Reactants: More concentrated solutions lead to a higher reaction rate and generate more heat per unit of volume, increasing the risk of a runaway.[1]
-
Solvent Choice: The solvent acts as a heat sink.[9][10] Its specific heat capacity, boiling point, and thermal conductivity are crucial properties for moderating temperature fluctuations.
-
Reaction Temperature: The initial temperature of the reaction mixture dictates the initial reaction rate. Starting at a lower temperature provides a larger safety margin.
-
Mixing Efficiency: Inefficient stirring can create localized "hot spots" where the acid is concentrated, leading to a rapid temperature spike before the heat can be distributed throughout the bulk solution.[11]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific issues you may encounter during the salt formation process.
Scenario 1: The internal temperature is rising rapidly and uncontrollably, even with the cooling bath at a low setting.
-
Immediate Action: STOP THE ACID ADDITION IMMEDIATELY.
-
Root Cause Analysis: The rate of heat generation is overwhelming the rate of heat removal. This is the classic sign of an impending thermal runaway.[3] The cause is likely one or more of the following: the acid is being added too quickly, the reactant solutions are too concentrated, or the cooling system is inefficient for the scale of the reaction.
-
Corrective Actions:
-
Reduce Addition Rate: Utilize a syringe pump for precise, slow, and consistent subsurface addition of the acid. This prevents localized heating at the surface.
-
Increase Dilution: Reduce the molar concentration of both the 2-Bromo-3-nitroaniline solution and the acid solution. This slows the reaction kinetics and increases the thermal mass of the system, allowing it to absorb more energy with a smaller temperature change.[11]
-
Improve Heat Transfer: Ensure vigorous agitation to maximize heat transfer from the solution to the vessel wall. Check that the cooling bath fluid is circulating effectively and that the vessel's surface area in contact with the bath is sufficient.
-
Scenario 2: The salt product is crashing out of solution as a thick slurry, making stirring difficult.
-
Root Cause Analysis: This is a solubility issue. The anilinium salt formed is significantly less soluble in the reaction solvent than the free base starting material. A rapid precipitation can trap impurities and unreacted starting material, leading to poor product quality and difficult handling.
-
Corrective Actions:
-
Solvent System Optimization: Select a solvent or a co-solvent system that provides better solubility for the salt. For example, while ethers are common for precipitating salts, a solvent like isopropanol (IPA) or ethanol might offer a better solubility profile during the reaction itself.[12]
-
Reverse Addition: Add the 2-Bromo-3-nitroaniline solution slowly to the acid solution. By maintaining an excess of acid, the salt formation may be more controlled, and the particle size of the precipitate may be more favorable.
-
Temperature Adjustment: If the compound's stability permits, running the addition at a slightly elevated (but still controlled) temperature can increase the salt's solubility, preventing it from crashing out. The mixture can then be cooled slowly to maximize crystallization and yield after the addition is complete.
-
Scenario 3: The final, isolated salt is off-color (e.g., dark yellow, brown) and shows unexpected peaks in analytical tests.
-
Root Cause Analysis: Discoloration is a strong indicator of impurity formation, likely due to thermal degradation. Even minor temperature excursions above the safe operating limit can initiate decomposition of the nitroaniline, creating highly colored byproducts.[5]
-
Corrective Actions:
-
Aggressive Temperature Control: Maintain a strict, low-temperature profile (e.g., 0–5 °C) throughout the entire acid addition phase and for a holding period afterward.[13] Continuous monitoring with a calibrated internal temperature probe is essential.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. This prevents potential air oxidation of the aniline or intermediate radicals, which can be exacerbated at higher temperatures and lead to colored impurities.[12]
-
High-Purity Reagents: Ensure the purity of the starting 2-Bromo-3-nitroaniline and the solvent. Impurities can sometimes catalyze decomposition pathways.[14]
-
Data Presentation
Table 1: Solvent Properties for Exotherm Control
| Solvent | Boiling Point (°C) | Specific Heat Capacity (J/g·K) | Comments |
| Isopropyl Alcohol (IPA) | 82.6 | 2.54 | Good general-purpose solvent with a reasonable boiling point and heat capacity. Often provides good solubility for both the free base and the HCl salt. |
| Ethyl Acetate (EtOAc) | 77.1 | 1.91 | Lower boiling point poses a risk if the exotherm is not well-controlled. Often used when lower salt solubility is desired for precipitation. |
| Toluene | 110.6 | 1.80 | High boiling point provides a large safety margin against boiling over. Good for heat transfer but may require an anti-solvent for efficient precipitation. |
| Acetonitrile | 81.6 | 2.23 | Polar aprotic solvent. Its suitability depends heavily on the solubility of the specific salt form. |
| Water | 100 | 4.18 | Excellent heat sink, but often not suitable for organic substrates unless using a strong acid like H₂SO₄. Can complicate product isolation.[3] |
Table 2: Recommended Starting Parameters for Controlled HCl Salt Formation
| Parameter | Recommendation | Rationale |
| Reactant Concentration | 0.5 M - 1.0 M | Balances reaction efficiency with the need to control the exotherm. Higher concentrations significantly increase risk. |
| Acid Addition Rate | Dependent on scale; start with adding 1 equivalent over 30-60 minutes. | Allows for gradual heat release and provides time for the cooling system to respond. |
| Temperature Range | 0 °C to 10 °C | A low starting temperature provides a critical safety buffer and minimizes the rate of side reactions. |
| Agitation | Vigorous; ensuring surface vortex is visible. | Maximizes heat transfer and prevents localized concentration gradients (hot spots). |
Experimental Protocols & Visual Workflows
Protocol 1: General Procedure for Controlled HCl Salt Formation
-
Vessel Setup: Equip a clean, dry reaction vessel with a mechanical stirrer, a calibrated internal temperature probe, a gas inlet for inert atmosphere, and a controlled addition line (e.g., from a syringe pump).
-
Charge & Cool: Charge the vessel with 2-Bromo-3-nitroaniline and the chosen solvent (e.g., Isopropyl Alcohol, 5-10 volumes). Begin vigorous stirring and cool the solution to the target temperature (e.g., 0-5 °C) using an appropriate cooling bath.
-
Prepare Acid Solution: In a separate vessel, prepare a solution of anhydrous HCl in the same solvent at a known concentration (e.g., 2M HCl in Isopropyl Alcohol).
-
Controlled Addition: Once the aniline solution is stable at the target temperature, begin the slow, subsurface addition of the HCl solution via the syringe pump over a planned period (e.g., 60 minutes).
-
Monitor & Control: Continuously monitor the internal temperature. If it rises more than 2-3 °C above the setpoint, pause the addition until the temperature stabilizes.
-
Hold & Isolate: After the addition is complete, allow the mixture to stir at the reaction temperature for an additional 30-60 minutes to ensure complete conversion. The product can then be isolated by filtration, followed by washing with cold solvent and drying.
Diagrams
Caption: Workflow for Safe Salt Formation.
Caption: Troubleshooting Decision Tree for Thermal Events.
References
- Understanding Runaway Reactions and Their Safety Implications. (2024, September 18).
- Use of Solvents - ACS GCI Pharmaceutical Roundtable.
- Review on loss prevention of chemical reaction thermal runaway Principles and application. (2022, October 14).
- How to Prevent Thermal Runaway Reactions with Fast-Response Sensors - WIKA blog. (2023, November 1).
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention - IRJET. (2022, November 15).
- Why reactions run away - IChemE.
- Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline - ioMosaic.
- Solvent usage in the pharmaceutical industry - YouTube. (2021, August 3).
- 4-Nitroaniline - SAFETY DATA SHEET. (2020, December 13).
- 2-Bromo-3-nitroaniline synthesis - ChemicalBook.
- Safety Issue with Flammable Solvents in Pharmaceutical Production - Aidic.
- 2 - SAFETY DATA SHEET.
- efcg - the important role of solvents.
- How to make a salt of a novel compound? - ResearchGate. (2012, July 25).
- Runaway reaction hazards in processing organic nitrocompounds - IChemE.
- A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives - Benchchem.
- Understanding the Role of Solvents in Pharmaceutical Manufacturing | Coastviewsolvents.com. (2023, September 2).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
- Aniline - the NIST WebBook - National Institute of Standards and Technology.
- MATERIAL SAFETY DATA SHEET.
- 2-Nitroaniline SDS, 88-74-4 Safety Data Sheets - ECHEMI.
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13).
- NITROANILINES - CAMEO Chemicals - NOAA.
- 24.8: Reactions of Arylamines - Chemistry LibreTexts. (2025, February 24).
- Theoretical study of thermochemical and structural parameters of chlorinated isomers of aniline - Murdoch University.
- Methods and reaction mixtures for controlling exothermic reactions - Google Patents.
- Semi-organic salts of aniline with inorganic acids: prospective materials for the second harmonic generation - CrystEngComm (RSC Publishing).
- 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE) - Suvchem Laboratory Chemicals.
- Chapter 23 The Chemistry of Amines.
- Production Of Aromatic Amines - Chemcess. (2025, September 22).
- o-NITROANILINE - Organic Syntheses Procedure.
- In the formation of diazonium salt from aniline, why is only 0-5°C temperature needed?. (2019, December 23).
- Aromatic amines – Knowledge and References - Taylor & Francis.
- Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda.
- Synthesis of p-Nitroaniline via a Multi-Step Sequence - Carbon.
Sources
- 1. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 2. blog.wika.com [blog.wika.com]
- 3. irjet.net [irjet.net]
- 4. iomosaic.com [iomosaic.com]
- 5. icheme.org [icheme.org]
- 6. colorado.edu [colorado.edu]
- 7. geneseo.edu [geneseo.edu]
- 8. echemi.com [echemi.com]
- 9. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. efcg.cefic.org [efcg.cefic.org]
- 11. Review on loss prevention of chemical reaction thermal runaway Principles and application [maxapress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
- 14. coastviewsolvents.com [coastviewsolvents.com]
Technical Support Center: Aniline Hydrochloride Handling & Optimization
Ticket Category: Hygroscopic Reagent Management
Subject: Troubleshooting Stability, Weighing, and Stoichiometry for Aniline Hydrochloride (
Executive Summary
Aniline hydrochloride is the salt form of aniline, widely used to improve shelf stability compared to the liquid free base. However, it presents two distinct stability challenges: hygroscopicity (avid moisture absorption) and oxidative sensitivity (discoloration).[1]
This guide functions as a Tier-2 Technical Support resource. It moves beyond basic MSDS advice to provide actionable engineering controls for handling this salt without compromising experimental integrity.
Module 1: Storage & Containment Strategies
Prevention is the only scalable solution.
The Issue: Users frequently report "caking" or "liquefaction" of the salt within weeks of opening the manufacturer's bottle. The Cause: Aniline hydrochloride has a Critical Relative Humidity (CRH) threshold.[2][3] Above this humidity level, the crystal lattice collapses as it absorbs atmospheric water, eventually deliquescing into a concentrated solution.
Protocol 1.1: The Storage Decision Matrix
Do not rely on the original packaging once the seal is broken. Transfer immediately based on usage frequency.
Figure 1: Decision matrix for preserving anhydrous integrity of aniline salts based on workflow frequency.
Module 2: Weighing & Transfer (The "Drift" Problem)
User Ticket: "When I weigh the salt on an analytical balance, the mass reading keeps climbing. Which number do I record?"
Technical Analysis: The climbing mass is real-time kinetic water absorption. Recording the "final" stabilized number introduces a stoichiometric error because that mass includes non-reactive water.
Troubleshooting Protocol: The "Difference Weighing" Method
For precise stoichiometry (e.g., diazo coupling where equivalents matter), never weigh directly into an open boat.
-
Tare a capped weighing vial containing the approximate amount of salt needed.
-
Transfer the salt quickly into your reaction vessel.
-
Reweigh the empty (or residual-containing) vial with the cap on.
-
Calculate:
.-
Why? This limits atmospheric exposure to seconds and eliminates the "creeping mass" error on the balance pan.
-
Advanced Option: For ultra-sensitive catalysis, use a Glove Bag purged with Nitrogen. Aniline salts can absorb 0.5–1.0% water by weight in minutes under humid conditions (>60% RH).
Module 3: Drying & Purification (Recovery)
User Ticket: "My white powder has turned grey/green and is clumpy. Can I dry it in an oven?"
Resolution:
-
Color Change: Indicates oxidation (formation of polyaniline oligomers). If deep black, recrystallize. If light grey, it is usually acceptable for bulk synthesis but not for analytics.
-
Clumping: Indicates moisture.
WARNING: Do NOT use a standard convection oven at >100°C. Aniline Hydrochloride has a melting point of ~198°C, but it has significant vapor pressure and can dissociate into Aniline (vapor) + HCl (gas) before melting, or sublime.
Comparative Drying Protocols
| Method | Conditions | Pros | Cons |
| Vacuum Desiccator | 25°C, <10 mbar, over | Safest; No thermal degradation; Prevents oxidation. | Slow (24-48 hours); Requires high-quality vacuum seal. |
| Vacuum Oven | 40-50°C, <50 mbar, | Faster (4-6 hours); Scalable. | Risk of sublimation if vacuum is too high or temp >60°C. |
| Azeotropic Distillation | Reflux in Toluene/Benzene (Dean-Stark) | Removes water rapidly; Good for large scale. | Requires solvent removal step; Salt must be insoluble in the solvent. |
Recommended Purification (if oxidized): Recrystallize from boiling ethanol. If highly colored, add activated charcoal, filter hot, and allow to crystallize. Wash with cold ether.
Module 4: Stoichiometry & Reaction Impact
User Ticket: "My diazotization reaction yield is consistently 10% lower than expected."
Root Cause Analysis: If you weigh 100mg of "Aniline HCl" that is actually 10% water by weight, you are only adding 90mg of active reactant. In diazotization, the acid/nitrite ratio is critical. Under-loading the amine leads to side reactions (phenol formation).
Protocol 4.1: The Water Correction Factor
Before critical steps, perform a Karl Fischer (KF) titration or a Loss on Drying (LOD) test.
Figure 2: Workflow for correcting reagent loading based on water content analysis.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: Is the green color a safety hazard? A: No, it is an impurity issue. The green/blue tint comes from trace oxidation to "Emeraldine" type salts (aniline oligomers). It suggests the container was not air-tight. For strict pharmaceutical intermediates, discard. For rough synthesis, it may be usable.
Q: How do I clean the spatula? It's sticky. A: Aniline salts are highly water-soluble. Wash with water first, then acetone. Safety Note: Aniline is toxic by skin absorption.[4][5][6] Do not touch the "sticky" residue with bare hands; it penetrates nitrile gloves over time. Double glove.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8870, Aniline Hydrochloride. Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
- Merck/Sigma-Aldrich. (n.d.). Safety Data Sheet: Aniline Hydrochloride.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 3. content.ampp.org [content.ampp.org]
- 4. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Bromo-3-nitroaniline and its Protonated Species
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-bromo-3-nitroaniline and its protonated form, offering both predictive insights and a robust experimental framework for empirical validation. By understanding the subtle shifts in proton resonances upon protonation, we can gain valuable information about the electronic environment of the molecule, which is crucial for predicting reactivity and intermolecular interactions.
The Foundational Principles: Substituent Effects in ¹H NMR
The chemical shift of a proton in a benzene ring is exquisitely sensitive to the electronic nature of the substituents attached to the ring. Benzene's protons resonate at approximately 7.3 ppm.[1] Electron-donating groups (EDGs) increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the protons at these positions to be more shielded and thus resonate at a lower chemical shift (upfield).[2] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the ortho and para protons and shifting their signals downfield to higher ppm values.[2]
In the case of 2-bromo-3-nitroaniline, we have three substituents to consider:
-
Amino group (-NH₂): A strong electron-donating group through resonance.
-
Nitro group (-NO₂): A strong electron-withdrawing group through both resonance and induction.
-
Bromo group (-Br): An electron-withdrawing group through induction but a weak electron-donating group through resonance.
The interplay of these effects will determine the final chemical shifts of the three aromatic protons.
Predicting the ¹H NMR Spectrum of 2-Bromo-3-nitroaniline
The structure of 2-bromo-3-nitroaniline presents a complex substitution pattern. Based on the additive effects of the substituents, we can predict the relative chemical shifts of the three aromatic protons (H-4, H-5, and H-6).
-
H-4: This proton is ortho to the nitro group (strong deshielding) and meta to the amino group (weak shielding) and the bromo group (weak deshielding). The strong deshielding effect of the nitro group is expected to dominate, making H-4 the most downfield proton.
-
H-6: This proton is ortho to the amino group (strong shielding) and meta to the nitro group (weak deshielding) and para to the bromo group (weak shielding). The strong shielding from the amino group will likely make H-6 the most upfield proton.
-
H-5: This proton is meta to both the bromo and amino groups and para to the nitro group (strong deshielding). Its chemical shift is expected to be intermediate between H-4 and H-6.
The Impact of Protonation: A Shift Downfield
When 2-bromo-3-nitroaniline is dissolved in a strong acid, the lone pair of electrons on the amino group will be protonated, forming an anilinium ion (-NH₃⁺). This transformation has a profound effect on the electronic properties of the substituent and, consequently, the ¹H NMR spectrum.
The anilinium group is a potent electron-withdrawing group due to the positive charge on the nitrogen atom. This leads to a significant decrease in the electron density of the aromatic ring. As a result, all the aromatic protons will experience a substantial deshielding effect and their signals will shift downfield to higher ppm values.[3] The relative ordering of the proton signals may also change due to the altered electronic landscape.
Comparative ¹H NMR Data: Neutral vs. Protonated
The following table provides a predicted comparison of the ¹H NMR chemical shifts for 2-bromo-3-nitroaniline in a neutral solvent (like CDCl₃) and a strongly acidic solvent (like trifluoroacetic acid, TFA), which would induce protonation.
| Proton | Predicted Chemical Shift (δ, ppm) in Neutral Solvent | Predicted Chemical Shift (δ, ppm) in Acidic Solvent | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~7.8 - 8.2 | ~8.2 - 8.6 | Doublet of doublets (dd) | J(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-2 |
| H-5 | ~7.2 - 7.5 | ~7.6 - 8.0 | Triplet (t) or ddd | J(H5-H4) ≈ 8-9, J(H5-H6) ≈ 7-8 |
| H-6 | ~6.8 - 7.1 | ~7.2 - 7.6 | Doublet of doublets (dd) | J(H6-H5) ≈ 7-8, J(H6-H4) ≈ 1-2 |
| NH₂ | ~4.0 - 5.0 (broad) | - | Singlet (broad) | - |
| NH₃⁺ | - | ~7.0 - 8.0 (broad) | Singlet (broad) | - |
Note: These are estimated values based on substituent effects and data from similar compounds. Actual experimental values may vary.
Experimental Protocol for ¹H NMR Analysis
This section outlines a detailed procedure for preparing samples of 2-bromo-3-nitroaniline for ¹H NMR analysis in both neutral and protonated states.
Materials:
-
2-Bromo-3-nitroaniline
-
Deuterated chloroform (CDCl₃)
-
Trifluoroacetic acid (TFA)
-
NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation (Neutral):
-
Accurately weigh approximately 5-10 mg of 2-bromo-3-nitroaniline.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Vortex the vial until the sample is completely dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Sample Preparation (Protonated):
-
Accurately weigh approximately 5-10 mg of 2-bromo-3-nitroaniline.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Add 1-2 drops of trifluoroacetic acid (TFA) to the solution.
-
Vortex the vial to ensure thorough mixing.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum for each sample using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Experimental Workflow Diagram
Caption: Experimental workflow for preparing and analyzing neutral and protonated samples of 2-bromo-3-nitroaniline via ¹H NMR.
Conclusion
The ¹H NMR spectrum of 2-bromo-3-nitroaniline provides a clear illustration of the powerful influence of substituent electronic effects on proton chemical shifts. The predicted upfield and downfield shifts of the aromatic protons are a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing nitro and bromo groups. Furthermore, the significant downfield shift observed upon protonation of the amino group underscores the dramatic change in its electronic character from a strong donor to a potent acceptor. This comparative analysis not only serves as a valuable predictive tool for researchers working with substituted anilines but also reinforces the fundamental principles of NMR spectroscopy in structural elucidation. The provided experimental protocol offers a straightforward method for empirically verifying these predictions, contributing to a deeper understanding of the structure-property relationships in this class of compounds.
References
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link][2]
-
Jakubowski, H. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. College of St. Benedict/St. John's University. [Link][1]
- Taft, R. W., & Lewis, I. C. (1958). The Effects of Structure on Physical Properties. V. The Effects of Substituents on the Proton Nuclear Magnetic Resonance Spectra of Substituted Anilines. Journal of the American Chemical Society, 80(10), 2436–2443.
-
Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 40(11), 717-730. [Link][4]
-
University of Wisconsin. (n.d.). NMR data tables. [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]
-
Gawande, M. B., et al. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 2(1), 226-231. [Link][5]
-
Wasylishen, R. E., & Schaefer, T. (1972). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 50(17), 2710-2715. [Link][3]
Sources
FTIR Spectrum Characteristic Peaks of Nitroaniline Salts: A Technical Comparison Guide
This guide details the FTIR spectral characteristics of nitroaniline salts, specifically focusing on the transformation from the free base (nitroaniline) to the anilinium salt form. It is designed for researchers requiring precise spectral assignments for product validation.[1]
Executive Summary
The conversion of nitroaniline to its salt form (e.g., nitroanilinium hydrochloride) fundamentally alters the vibrational landscape of the amino group while leaving the nitro group relatively perturbed but distinct. For drug development professionals, identifying the disappearance of the NH₂ doublet and the emergence of the broad ammonium (–NH₃⁺) continuum is the primary diagnostic criterion for successful salt formation.
Theoretical Framework: The Vibrational Shift
To interpret the spectra accurately, one must understand the electronic and structural changes driving the shifts:
-
Loss of Conjugation: In free nitroaniline, the lone pair on the amine nitrogen donates electron density into the aromatic ring (resonance), imparting "quinoid-like" character. Upon protonation (salt formation), this lone pair binds a proton.[1] The resonance is broken, and the ring reverts to a purely "benzenoid" structure.
-
Symmetry Change: The amine group transforms from a pyramidal –NH₂ (approx.[1]
local symmetry) to a tetrahedral –NH₃⁺ ( local symmetry).[1] This creates new vibrational modes (rocking, wagging) and alters stretching frequencies.[1][2]
Comparative Analysis: Free Base vs. Salt
The following table contrasts the characteristic peaks of p-nitroaniline (Free Base) with its Hydrochloride Salt. Note that while specific wavenumbers refer to the para isomer, the relative shifts apply to ortho and meta isomers.
Table 1: Diagnostic Peak Assignments
| Vibrational Mode | Free Base (p-Nitroaniline) | Salt (p-Nitroanilinium HCl) | Diagnostic Insight |
| N-H Stretching | Doublet (Sharp) Asym: ~3480 cm⁻¹Sym: ~3360 cm⁻¹ | Broad Continuum ~2600–3200 cm⁻¹ | PRIMARY INDICATOR. The sharp doublet vanishes.[1] A wide, complex band ("Ammonium Band") appears, often overlapping C-H stretches. |
| N-H Bending | Scissoring (Sharp) ~1620–1640 cm⁻¹ | Asym.[1] Deformation ~1580–1620 cm⁻¹ | The salt band is often broader and may merge with ring breathing modes.[1] |
| –NH₃⁺ Rocking | Absent | Weak/Broad Band ~1100–1200 cm⁻¹ | Specific to the ionic lattice; confirms the presence of a charged ammonium center.[1] |
| NO₂ Stretching | Asym: ~1500–1510 cm⁻¹Sym: ~1340 cm⁻¹ | Asym: ~1510–1530 cm⁻¹Sym: ~1340–1350 cm⁻¹ | Shift Upwards. Loss of amine electron donation forces the NO₂ group to rely more on the ring, slightly increasing the N-O bond order (higher frequency).[1] |
| C-N Stretching | ~1300 cm⁻¹ (Strong) | ~1250–1300 cm⁻¹ | Intensity and position shift due to the loss of double-bond character in the C-N bond upon protonation.[1] |
Detailed Spectral Analysis
The Ammonium Continuum (2600–3200 cm⁻¹)
In the free base, the N-H stretching region is clean, defined by two sharp spikes. In the salt, this region becomes a "spectral wall."
-
Mechanism: The protons on the –NH₃⁺ group engage in strong hydrogen bonding with the counter-ion (e.g., Cl⁻). This broadening is characteristic of ammonium salts.[1]
-
Interference: This band often obscures the aromatic C-H stretching (~3000–3100 cm⁻¹).[1] Do not mistake this broad feature for moisture contamination.[1]
The Nitro Group "Anchor"
The nitro group (–NO₂) serves as an internal standard.[1] Since it is not directly protonated, its peaks remain relatively stable.[1]
-
Intensity Change: In the salt form, the symmetric NO₂ stretch (~1340 cm⁻¹) often appears more intense relative to the ring modes compared to the free base spectrum.
Isomer Variations (Ortho/Meta/Para)
-
Ortho-Effect: In o-nitroaniline salts, the proximity of the –NO₂ and –NH₃⁺ groups creates steric strain and potential intramolecular hydrogen bonding, often splitting the N-H deformation bands more significantly than in the para isomer.
Experimental Protocol: Synthesis & Validation
This self-validating protocol ensures the generation of high-purity salt for spectral baselining.[1]
Step 1: Synthesis of Reference Salt
-
Dissolution: Dissolve 1.0 g of p-nitroaniline in 15 mL of warm ethanol (absolute).
-
Protonation: Slowly add 2.0 mL of concentrated HCl (37%) dropwise while stirring.
-
Observation: The yellow solution will lighten as the resonance conjugation is disrupted.[1]
-
-
Crystallization: Cool the mixture in an ice bath (0–4°C) for 30 minutes. White to pale-yellow crystals of p-nitroanilinium chloride will precipitate.[1]
-
Isolation: Filter via vacuum filtration.[1] Wash with cold diethyl ether to remove residual free base.[1]
-
Drying: Dry in a vacuum desiccator over P₂O₅ for 4 hours. Note: Avoid oven drying >80°C to prevent thermal dissociation.
Step 2: FTIR Measurement (KBr Pellet Method)
-
Blank: Pure KBr pellet (background).
-
Sample: Mix 1-2 mg of dried salt with 200 mg KBr. Grind to a fine powder.
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.[1]
Visualization of Mechanisms & Workflows
Diagram 1: Spectral Logic of Salt Formation
This diagram illustrates the causality between chemical structural changes and observed spectral shifts.[1]
Caption: Transformation of vibrational modes upon protonation. The sharp NH₂ doublet is replaced by the broad NH₃⁺ continuum, confirming salt formation.
Diagram 2: Experimental Workflow for Validation
A step-by-step decision tree to validate the success of the salt formation process.
Caption: Validation workflow. The critical checkpoint is the absence of the sharp doublet in the 3300-3500 cm⁻¹ region.
References
-
NIST Chemistry WebBook. Aniline hydrochloride Infrared Spectrum. National Institute of Standards and Technology.[1][3][4]
-
Mahendra Kumar Trivedi, et al. FT-IR spectra of p-nitroaniline control and treated. ResearchGate.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Amine vs Ammonium salt theory).
-
Daszkiewicz, M. Vibrational spectra of the ortho-nitroanilinium cation in torsional space. Spectrochimica Acta Part A.
-
BenchChem. A Spectroscopic Comparison of Aniline and the Anilinium Ion.
Sources
A Researcher's Guide to Elemental Analysis Calculation: A Case Study of C₆H₆BrClN₂O₂
This guide provides a detailed methodology for calculating the theoretical elemental composition of a chemical compound, using C₆H₆BrClN₂O₂ as a practical example. For researchers, particularly those in synthetic chemistry and drug development, elemental analysis is a cornerstone technique for verifying the identity and purity of a newly synthesized compound. A precise correlation between the calculated theoretical percentages and the results from experimental analysis (such as combustion analysis) provides strong evidence for the proposed molecular formula.
This document eschews a rigid template to offer a more intuitive and logical workflow, mirroring the thought process of a senior scientist. We will delve into the causality behind each step, ensuring the protocol is self-validating and grounded in authoritative data.
Part 1: The Foundational Principles
Before initiating the calculation, it is imperative to understand the core concepts that ensure accuracy. The entire process hinges on the principle of the conservation of mass and the use of standardized atomic weights.
Atomic Weight: The atomic weight (or relative atomic mass) of an element is the weighted average mass of its naturally occurring isotopes.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) periodically evaluates and recommends these values, which serve as the global standard for scientific calculations.[3][4][5] For our purposes, we will utilize the standard atomic weights provided by authoritative chemical data sources.
Molecular Weight: The molecular weight of a compound is the sum of the atomic weights of all atoms present in its molecular formula. This value represents the total mass of one mole of the substance and serves as the denominator for calculating the mass percentage of each constituent element.
Part 2: Detailed Protocol for Elemental Composition Calculation
This section provides a step-by-step workflow for determining the elemental percentage composition of C₆H₆BrClN₂O₂.
Step 1: Deconstruct the Molecular Formula
The first crucial step is to accurately identify each element present and the number of atoms for each. This prevents downstream errors.
For C₆H₆BrClN₂O₂ :
-
C (Carbon): 6 atoms
-
H (Hydrogen): 6 atoms
-
Br (Bromine): 1 atom
-
Cl (Chlorine): 1 atom
-
N (Nitrogen): 2 atoms
-
O (Oxygen): 2 atoms
Step 2: Collate Standard Atomic Weights
The accuracy of the entire calculation depends on using precise and current atomic weights. The values below are sourced from established scientific databases.
| Element | Symbol | Standard Atomic Weight (u) |
| Carbon | C | 12.011[1][6] |
| Hydrogen | H | 1.008[1][6][7] |
| Bromine | Br | 79.904[8][9] |
| Chlorine | Cl | 35.45[1][10][11] |
| Nitrogen | N | 14.007[6][12][13] |
| Oxygen | O | 15.999[6][14][15] |
Step 3: Calculate the Total Molecular Weight (MW)
The molecular weight is calculated by multiplying the atom count of each element by its atomic weight and summing the results.
-
Mass from Carbon (C): 6 atoms × 12.011 u/atom = 72.066 u
-
Mass from Hydrogen (H): 6 atoms × 1.008 u/atom = 6.048 u
-
Mass from Bromine (Br): 1 atom × 79.904 u/atom = 79.904 u
-
Mass from Chlorine (Cl): 1 atom × 35.45 u/atom = 35.45 u
-
Mass from Nitrogen (N): 2 atoms × 14.007 u/atom = 28.014 u
-
Mass from Oxygen (O): 2 atoms × 15.999 u/atom = 31.998 u
Total Molecular Weight (MW) = 72.066 + 6.048 + 79.904 + 35.45 + 28.014 + 31.998 = 253.48 u
Step 4: Calculate the Percentage Composition for Each Element
The percentage composition of each element is determined by dividing its total mass contribution by the total molecular weight and multiplying by 100.
The governing formula is: % Element = (Total Mass of Element in Molecule / Total Molecular Weight) × 100
-
% Carbon (C): (72.066 / 253.48) × 100 = 28.43%
-
% Hydrogen (H): (6.048 / 253.48) × 100 = 2.39%
-
% Bromine (Br): (79.904 / 253.48) × 100 = 31.52%
-
% Chlorine (Cl): (35.45 / 253.48) × 100 = 13.99%
-
% Nitrogen (N): (28.014 / 253.48) × 100 = 11.05%
-
% Oxygen (O): (31.998 / 253.48) × 100 = 12.62%
Step 5: Verification and Data Integrity
This protocol is self-validating. Summing the individual percentages should yield a total of 100% (or very close, allowing for minor rounding differences). This step is a critical quality control measure to ensure the accuracy of your calculations before comparing them to experimental data.
Total Percentage: 28.43% + 2.39% + 31.52% + 13.99% + 11.05% + 12.62% = 100.00%
The sum confirms the mathematical integrity of our calculations.
Part 3: Data Summary and Visualization
A clear presentation of data is essential for reporting and comparison.
Elemental Analysis Data Summary Table
| Element | Symbol | Atomic Weight (u) | Atom Count | Total Mass Contribution (u) | Percentage Composition (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 28.43 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.39 |
| Bromine | Br | 79.904 | 1 | 79.904 | 31.52 |
| Chlorine | Cl | 35.45 | 1 | 35.450 | 13.99 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.05 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.62 |
| Total | 253.480 | 100.00 |
Calculation Workflow Diagram
The following diagram illustrates the logical flow of the elemental analysis calculation process.
Caption: Workflow for calculating elemental percentage composition.
References
- Vertex AI Search. (n.d.). Chlorine Facts - Chlorine The Element of Surprise.
- Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe.
- Westfield State University. (n.d.). Atomic/Molar mass.
- Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?.
- Quora. (2017, January 25). What is the atomic mass of carbon?.
- Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Bromine.
- Testbook. (2025, December 17). [Solved] What is the atomic mass of carbon?.
- Quora. (2015, June 18). What do you mean by 'atomic mass of chlorine is 35.5'?.
- Testbook. (2021, October 5). [Solved] Atomic mass of oxygen is ______.
- BYJU'S. (n.d.). Bromine.
- Royal Society of Chemistry. (n.d.). Bromine - Element information, properties and uses.
- Wikipedia. (n.d.). Chlorine.
- PubChem. (n.d.). Atomic Mass | Periodic Table of Elements.
- Wikipedia. (n.d.). Carbon-12.
- BYJU'S. (n.d.). Atomic Mass of First 30 Elements.
- IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen.
- Chemistry LibreTexts. (2026, January 27). 2.4: Atomic Mass.
- Wikipedia. (n.d.). Isotopes of chlorine.
- Jefferson Lab. (n.d.). #35 - Bromine - Br.
- Quora. (2017, February 21). Why atomic mass of oxygen is 16?.
- Britannica. (2026, January 14). Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts.
- Testbook. (2026, January 23). [Solved] What is the atomic mass of Nitrogen?.
- Testbook. (2026, February 2). [Solved] What is the approximate atomic mass (u) of hydrogen?.
- Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen.
- Royal Society of Chemistry. (n.d.). Nitrogen - Element information, properties and uses.
- Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses.
- Royal Society of Chemistry. (n.d.). Oxygen - Element information, properties and uses.
- Royal Society of Chemistry. (n.d.). Carbon - Element information, properties and uses.
- Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Bromine.
- CK-12 Foundation. (n.d.). Flexi answers - What is the molar mass of O2?.
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. byjus.com [byjus.com]
- 9. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 11. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 12. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 13. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. ck12.org [ck12.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
